[4-(2,4-Dinitrophenoxy)phenyl]-phenyl-methanone
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Overview
Description
[4-(2,4-Dinitrophenoxy)phenyl]-phenyl-methanone: 4-(2,4-dinitrophenoxy)benzophenone , is a chemical compound with the following structure:
C13H8N2O6
This compound belongs to the class of benzophenones, which are aromatic ketones. It contains two phenyl rings connected by a carbonyl group (C=O). The presence of nitro groups (NO₂) on one of the phenyl rings imparts unique properties to this compound.
Preparation Methods
Synthetic Routes:
Several synthetic routes exist for the preparation of [4-(2,4-Dinitrophenoxy)phenyl]-phenyl-methanone . One common method involves the reaction of 2,4-dinitrophenol with benzoyl chloride in the presence of a base (such as pyridine or triethylamine). The resulting intermediate undergoes cyclization to form the desired compound.
Reaction Conditions:
- Reactants: 2,4-dinitrophenol, benzoyl chloride
- Base: Pyridine or triethylamine
- Solvent: Organic solvents (e.g., dichloromethane, chloroform)
- Temperature: Room temperature or slightly elevated
- Workup: Acidification and extraction
Industrial Production:
Industrial-scale production typically involves optimized conditions to achieve high yields and purity. The compound finds applications in various fields due to its unique properties.
Chemical Reactions Analysis
Reactions:
Reduction: The nitro groups can be selectively reduced to amino groups using reducing agents like tin(II) chloride or iron powder.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions (e.g., halogenation, nitration) due to the electron-withdrawing effect of the nitro groups.
Oxidation: Oxidation of the carbonyl group can lead to the formation of carboxylic acids or other functional groups.
Common Reagents and Conditions:
- Reduction: Tin(II) chloride, iron powder, acidic conditions
- Substitution: Halogens (e.g., chlorine, bromine), concentrated sulfuric acid
- Oxidation: Oxidizing agents (e.g., chromic acid, potassium permanganate)
Major Products:
The major products depend on the specific reaction conditions. Reduction yields the corresponding amino compound, while substitution leads to various derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities (e.g., antimicrobial, antioxidant).
Medicine: Explored for drug development due to its structural features.
Industry: Employed in the production of dyes, pigments, and specialty chemicals.
Mechanism of Action
The exact mechanism of action for [4-(2,4-Dinitrophenoxy)phenyl]-phenyl-methanone depends on its specific application. It may interact with cellular targets, enzymes, or receptors, influencing biological processes.
Comparison with Similar Compounds
While there are related benzophenone derivatives, the presence of dinitrophenyl groups in this compound sets it apart. Similar compounds include other benzophenones and nitro-substituted aromatics.
- Ma, Y., Zhang, J., & Qu, H. (2019). Synthesis and Properties of Novel Fluorescence Probe Based on 1,8-Naphthalimide for Detection of Hydrogen Sulfide. Chemical Research in Chinese Universities, 35(1), 5–11
- Crystal structure data: CSD entry CCDC 2107584
- Molport: Compound ID MolPort-002-971-460
Properties
CAS No. |
805-74-3 |
---|---|
Molecular Formula |
C19H12N2O6 |
Molecular Weight |
364.3 g/mol |
IUPAC Name |
[4-(2,4-dinitrophenoxy)phenyl]-phenylmethanone |
InChI |
InChI=1S/C19H12N2O6/c22-19(13-4-2-1-3-5-13)14-6-9-16(10-7-14)27-18-11-8-15(20(23)24)12-17(18)21(25)26/h1-12H |
InChI Key |
VARRMPLWXUVENV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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